![molecular formula C20H21ClFNO3S B588193 2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(4-fluorophenyl)ethanone Hydrochloride CAS No. 1391053-98-7](/img/structure/B588193.png)
2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(4-fluorophenyl)ethanone Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(4-fluorophenyl)ethanone Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C20H21ClFNO3S and its molecular weight is 409.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(4-fluorophenyl)ethanone hydrochloride, also known as (S)-clopidogrel, is a potent thienopyridine-class antithrombotic and antiplatelet drug. Its significance is highlighted by its worldwide sales, which amount to $6.4 billion annually. Due to its high demand, there has been a surge in research to develop facile synthetic approaches for (S)-clopidogrel. This review discusses the various synthetic methodologies reported in the literature, their pros and cons, and aims to benefit the scientific community by summarizing these methods on one platform. This consolidation is crucial for selecting the best synthetic methodology for (S)-clopidogrel and generating new synthesis ideas (Saeed et al., 2017).
Mechanism of Action
Target of Action
p-Fluoro Prasugrel Hydrochloride, also known as Prasugrel, is a P2Y12 platelet inhibitor . The primary target of Prasugrel is the P2Y12 type ADP receptors on platelets .
Mode of Action
Prasugrel is a prodrug that requires enzymatic transformation in the liver to its active metabolite, R-138727 . This active metabolite irreversibly binds to P2Y12 type ADP receptors on platelets, thus preventing the activation of the GPIIb/IIIa receptor complex . As a result, the ADP-mediated activation and aggregation of platelets are inhibited .
Pharmacokinetics
Prasugrel has a bioavailability of ≥79% . The active metabolite of Prasugrel has a protein binding of 98% . The elimination half-life of Prasugrel is 7 hours (range 2 hours to 15 hours) . It is excreted in urine (~68% inactive metabolites) and feces (27% inactive metabolites) .
Result of Action
The result of Prasugrel’s action is the inhibition of ADP-mediated platelet activation and aggregation . This reduces the risk of thrombotic cardiovascular events in patients with acute coronary syndrome (ACS) who are to be managed with percutaneous coronary intervention (PCI) .
Action Environment
The action of Prasugrel can be influenced by environmental factors. For instance, the presence of proton pump inhibitors (PPIs) can affect the bioavailability of Prasugrel . Also, the solubility of Prasugrel Hydrochloride is higher than that of Prasugrel base across the gastrointestinal pH range . Therefore, higher bioavailability is obtained for Prasugrel Hydrochloride compared with Prasugrel base when it is given to subjects whose gastric pH is >6 at the time of dosing .
Biochemical Analysis
Biochemical Properties
The p-Fluoro Prasugrel Hydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to irreversibly bind to P2Y12 receptors, a type of purinergic receptor on platelets . This interaction inhibits platelet activation and aggregation, which is critical in preventing thrombotic cardiovascular events .
Cellular Effects
p-Fluoro Prasugrel Hydrochloride has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Specifically, it inhibits the P2Y12 receptor on platelets, thereby preventing platelet aggregation .
Molecular Mechanism
The molecular mechanism of action of p-Fluoro Prasugrel Hydrochloride involves its irreversible binding to the P2Y12 receptors on platelets . This binding inhibits the activation of these receptors, thereby preventing platelet aggregation. This mechanism of action is critical for the compound’s role in preventing thrombotic cardiovascular events .
properties
IUPAC Name |
[5-[2-cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO3S.ClH/c1-12(23)25-18-10-15-11-22(9-8-17(15)26-18)19(20(24)14-2-3-14)13-4-6-16(21)7-5-13;/h4-7,10,14,19H,2-3,8-9,11H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VORROWWIWNJHRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=C(C=C3)F)C(=O)C4CC4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClFNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

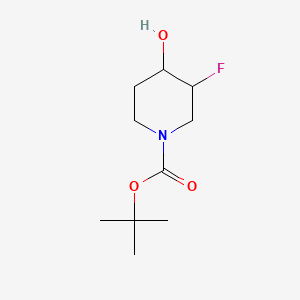
![2-[(6-Chloro-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl]-benzonitrile-d3](/img/structure/B588113.png)

![6-Bromobenzo[b]thiophene-2-carbaldehyde](/img/structure/B588119.png)
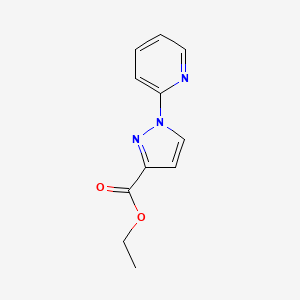
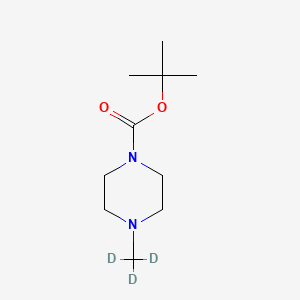
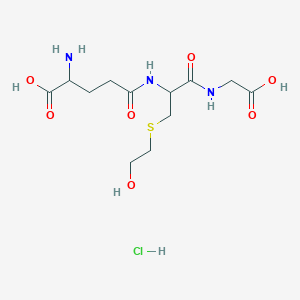
![2H,4H-4,7-Epoxy[1,3]dioxolo[4,5-c]azepine](/img/structure/B588125.png)
![1H-2,5-Ethanocyclopenta[c]pyrrole](/img/structure/B588126.png)
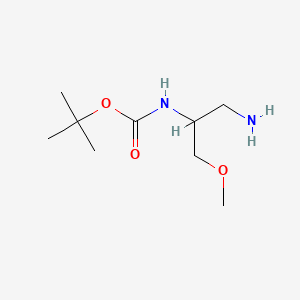
![4-[(1Z)-4-Chloro-1-{4-[2-(dimethylamino)ethoxy]phenyl}-1-phenylbut-1-en-2-yl]phenol](/img/structure/B588132.png)